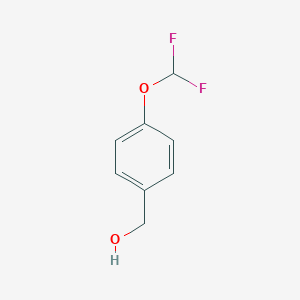

4-(Difluoromethoxy)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(difluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIDWXYUJAUALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371754 | |

| Record name | 4-(Difluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170924-50-2 | |

| Record name | 4-(Difluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of 4-(Difluoromethoxy)benzyl Alcohol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Difluoromethoxy Moiety as a Key Pharmacophore

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluoromethoxy (-OCF₂H) group has garnered significant attention as a versatile tool for fine-tuning the characteristics of bioactive molecules. 4-(Difluoromethoxy)benzyl alcohol, CAS Number 170924-50-2, serves as a critical building block for introducing this valuable functional group, offering a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability.[1][2] This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 170924-50-2 | [3] |

| Molecular Formula | C₈H₈F₂O₂ | [3] |

| Molecular Weight | 174.14 g/mol | [3] |

| Appearance | Liquid | [4] |

| Boiling Point | 78-80 °C at 0.2 mmHg | [5] |

| Density | 1.257 g/cm³ | [5] |

| XLogP3 | 2.1 | [3] |

The Synthetic Utility: Accessing the 4-(Difluoromethoxy)benzyl Scaffold

The synthesis of this compound is primarily achieved through two main strategies: the reduction of the corresponding benzaldehyde or the O-difluoromethylation of a phenolic precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Synthetic Route 1: Reduction of 4-(Difluoromethoxy)benzaldehyde

A common and straightforward method involves the reduction of 4-(difluoromethoxy)benzaldehyde. This transformation can be efficiently carried out using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6] The reaction is typically high-yielding and proceeds under mild conditions.

Caption: Figure 1: Reduction of 4-(Difluoromethoxy)benzaldehyde.

Experimental Protocol: Synthesis of this compound via Reduction

-

Dissolution: In a round-bottom flask, dissolve 4-(difluoromethoxy)benzaldehyde (1.0 eq) in methanol.[6]

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Synthetic Route 2: O-Difluoromethylation of 4-Hydroxybenzyl Alcohol

An alternative approach involves the introduction of the difluoromethoxy group onto a pre-existing phenolic scaffold, such as 4-hydroxybenzyl alcohol. This is typically achieved using a difluoromethylating agent.[7][8] This method is particularly useful when 4-hydroxybenzyl alcohol derivatives are more readily available.

Strategic Applications in Drug Design and Development

The difluoromethoxy group imparts several advantageous properties to a molecule, making this compound a valuable building block in drug discovery.[1][9]

Modulation of Physicochemical Properties

The -OCF₂H group serves as a bioisostere for more common functional groups like the hydroxyl (-OH) and methoxy (-OCH₃) groups, but with distinct electronic and steric properties.[2]

-

Lipophilicity: The difluoromethoxy group increases lipophilicity compared to a hydroxyl group and is generally more lipophilic than a methoxy group. This can enhance membrane permeability and improve oral absorption of drug candidates.

-

Metabolic Stability: A key advantage of the -OCF₂H group is its enhanced metabolic stability. The strong carbon-fluorine bonds are more resistant to oxidative metabolism compared to the C-H bonds in a methoxy group, often leading to a longer drug half-life.[1]

-

Acidity (pKa): The electron-withdrawing nature of the fluorine atoms increases the acidity of a neighboring phenolic proton (lowers the pKa) compared to its methoxy-substituted counterpart. This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH.

Table 2: Comparative Physicochemical Properties

| Functional Group | Typical logP Contribution (relative to -H) | Typical Phenol pKa |

| -OH | Lower | ~10 |

| -OCH₃ | Slightly Higher | ~10.2 |

| -OCF₂H | Significantly Higher | ~9.5 |

| -OCF₃ | Highest | ~9.0 |

Note: The values presented are approximate and can vary depending on the specific molecular context.

Case Study: The Difluoromethoxy Group in Approved Therapeutics

The strategic use of fluorinated motifs is evident in numerous FDA-approved drugs. For instance, Belzutifan , a hypoxia-inducible factor 2α (HIF-2α) inhibitor, incorporates a difluorinated indanol fragment, highlighting the acceptance and utility of such moieties in modern pharmaceuticals.[10] While not a direct derivative of this compound, the presence of the difluoromethyl group in such molecules underscores its importance in achieving desired therapeutic profiles.

Caption: Figure 2: Role in Drug Development.

Characterization and Analytical Profile

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton, and a distinctive triplet for the proton of the difluoromethoxy group (-OCF₂H) due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and a triplet for the carbon of the difluoromethoxy group due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (typically a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring and methylene group, C-O stretch of the alcohol, and strong C-F stretching vibrations.[5]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[4][7][11]

Conclusion

This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique physicochemical properties, conferred by the difluoromethoxy group, provide a powerful strategy for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.[6] By understanding its synthesis, reactivity, and the strategic advantages of the -OCF₂H moiety, researchers can effectively leverage this compound to design and develop next-generation therapeutics with improved efficacy and safety profiles.

References

-

ChemRxiv. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CCS Chemistry. (n.d.). Mechanochemical Difluoromethylations of Alcohols. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Retrieved from [Link]

-

University of Ulsan. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Retrieved from [Link]

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). FDA approved fluorine-containing drugs in 2023. Retrieved from [Link]

-

PubMed. (n.d.). Polarographic determination of benzaldehyde in benzyl alcohol and sodium diclofenac injection formulations. Retrieved from [Link]

-

SciSpace. (n.d.). Absolute pKa determinations for substituted phenols. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Deoxytrifluoromethylation of Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]

-

University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link]

-

MDPI. (n.d.). Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]

-

Drug Hunter. (2022). April 2022. Retrieved from [Link]

-

ResearchGate. (2024). Nitrofuran Derivatives with Benzyl Groups are Promising Candidates as Antibacterial Agents Against Staphylococcus epidermidis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. This compound | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. benchchem.com [benchchem.com]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. digibuo.uniovi.es [digibuo.uniovi.es]

- 10. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 11. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 13C NMR spectrum [chemicalbook.com]

physical and chemical properties of 4-(Difluoromethoxy)benzyl alcohol

An In-Depth Technical Guide to 4-(Difluoromethoxy)benzyl Alcohol

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal building block in modern chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a synthesized understanding of the compound's properties, reactivity, and application, grounded in established chemical principles.

Introduction: The Strategic Importance of the -OCF₂H Moiety

This compound (CAS No. 170924-50-2) is a substituted benzyl alcohol that has garnered significant interest, primarily due to the presence of the difluoromethoxy (-OCF₂H) group.[1] In medicinal chemistry, this group is recognized as a valuable bioisostere for more common functionalities like methoxy (-OCH₃) or hydroxyl (-OH) groups.[1][2]

The strategic incorporation of the difluoromethoxy moiety can profoundly influence a molecule's key drug-like properties. Compared to a methoxy group, it offers enhanced metabolic stability by being less susceptible to oxidative dealkylation.[1] Furthermore, it increases lipophilicity, which can improve membrane permeability. Unlike the trifluoromethoxy (-OCF₃) group, the hydrogen atom in the -OCF₂H group allows it to act as a hydrogen bond donor, providing unique interaction capabilities within biological systems.[2] Consequently, this compound serves as a critical precursor for synthesizing complex molecules where fine-tuning of potency, selectivity, and pharmacokinetic profiles is essential.[1]

Chemical Identity and Core Physical Properties

The fundamental identity of a compound dictates its behavior. The key identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | [4-(difluoromethoxy)phenyl]methanol | [3] |

| CAS Number | 170924-50-2 | [3][4] |

| Molecular Formula | C₈H₈F₂O₂ | [3][4][5] |

| Molecular Weight | 174.14 g/mol | [3][4][6] |

| Physical State | Liquid | [5] |

| Boiling Point | 78-80 °C | [4] |

| Refractive Index | 1.4855 | [7] |

| XLogP3 (Lipophilicity) | 2.1 | [3] |

Table 1: Core Chemical and Physical Data.

Spectroscopic and Analytical Characterization

Precise characterization is the bedrock of chemical synthesis. While specific spectra for this exact compound are not universally published, its structure allows for a confident prediction of its spectroscopic signatures based on well-understood principles for analogous compounds.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. The expected proton (¹H) and carbon (¹³C) NMR signals are detailed below.

Expected ¹H NMR Signals (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.35 | Doublet | 2H | Ar-H (ortho to CH₂OH) | Aromatic protons adjacent to the electron-donating CH₂OH group. |

| ~7.10 | Doublet | 2H | Ar-H (ortho to OCF₂H) | Aromatic protons adjacent to the difluoromethoxy group. |

| ~6.50 | Triplet (t) | 1H | OCF₂H | Characteristic triplet due to coupling with the two adjacent fluorine atoms (²JH-F ≈ 73-75 Hz). |

| ~4.70 | Singlet/Doublet | 2H | -CH₂ OH | Benzylic protons. May appear as a doublet if coupled to the hydroxyl proton. |

| ~1.8-2.5 | Broad Singlet | 1H | -CH₂OH | Labile hydroxyl proton; position and shape are concentration-dependent. Disappears upon D₂O exchange.[8] |

Expected ¹³C NMR Signals (in CDCl₃): The carbon spectrum would reveal distinct signals for the aromatic carbons, the benzylic carbon, and the unique carbon of the difluoromethoxy group, which would appear as a triplet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups. The spectrum of this compound is expected to be dominated by the hydroxyl and aromatic absorptions.

| Wavenumber (cm⁻¹) | Description | Rationale |

| 3400-3300 (broad) | O-H Stretch | Characteristic of a hydrogen-bonded alcohol.[11] |

| 3100-3000 | Aromatic C-H Stretch | Typical for sp² C-H bonds in the benzene ring. |

| ~1600, ~1500 | Aromatic C=C Stretch | Skeletal vibrations of the aromatic ring. |

| 1250-1000 | C-O Stretch & C-F Stretch | A strong C-O stretch from the alcohol and C-F stretches from the difluoromethoxy group are expected in this region.[11] |

Table 2: Expected Key IR Absorption Bands.

Mass Spectrometry (MS)

Under electron ionization (EI), alcohols typically undergo alpha cleavage and dehydration.[10]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 174.

-

[M-H]⁺: Loss of a hydrogen radical from the benzylic position (m/z = 173).[12]

-

[M-H₂O]⁺: Dehydration, a common fragmentation for alcohols (m/z = 156).[10]

-

[C₇H₇O]⁺: A fragment corresponding to the hydroxymethylphenyl cation (m/z = 123), resulting from cleavage of the C-O bond of the ether.

-

Tropylium Ion: Further fragmentation often leads to the stable tropylium cation (C₇H₇⁺) at m/z = 91.

Analytical Workflow

The comprehensive characterization of a synthesized batch of this compound would follow a logical, multi-step workflow to confirm identity, purity, and structure.

Chemical Reactivity and Synthetic Utility

Stability and Reactivity

This compound is stable under normal laboratory conditions.[5] Its reactivity is primarily dictated by the versatile benzyl alcohol functional group.

-

Oxidation: The primary alcohol can be readily oxidized to form 4-(difluoromethoxy)benzaldehyde or further to 4-(difluoromethoxy)benzoic acid, providing access to a different class of synthetic intermediates.[1]

-

Halogenation: The hydroxyl group can be substituted with halogens (e.g., using SOCl₂ or PBr₃) to produce the corresponding benzyl halides, which are excellent electrophiles for substitution reactions.

-

Etherification: The alcohol can be converted to ethers via Williamson ether synthesis or other standard methods.[1]

The difluoromethoxy group is generally stable and non-reactive under these conditions, making it an ideal "spectator" group that modifies electronic and steric properties without interfering with the primary reactions of the benzyl alcohol.

General Synthetic Protocol

While numerous proprietary methods exist, a common and logical synthetic route involves the difluoromethylation of a phenolic precursor followed by the reduction of a carbonyl group.

Protocol: Two-Step Synthesis from 4-Hydroxybenzaldehyde

Step 1: Difluoromethylation of 4-Hydroxybenzaldehyde

-

Rationale: This step introduces the key difluoromethoxy group. The reaction typically uses a difluorocarbene precursor.

-

Procedure:

-

To a stirred solution of 4-hydroxybenzaldehyde and a suitable base (e.g., potassium hydroxide) in a solvent mixture like acetonitrile/water, add a difluoromethylating agent (e.g., sodium chlorodifluoroacetate) portion-wise.

-

Heat the reaction mixture (e.g., to 70-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling, perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting 4-(difluoromethoxy)benzaldehyde by column chromatography or distillation.

-

Step 2: Reduction to this compound

-

Rationale: A standard reduction of the aldehyde to the primary alcohol. Sodium borohydride is a mild and effective reagent for this transformation.

-

Procedure:

-

Dissolve the 4-(difluoromethoxy)benzaldehyde from Step 1 in a protic solvent like methanol or ethanol.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add sodium borohydride (NaBH₄) in small portions, controlling any effervescence.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC.

-

Quench the reaction carefully by the slow addition of water or dilute acid.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be achieved via silica gel chromatography if necessary.

-

Safety and Handling

Proper handling is crucial for laboratory safety. This compound is classified with specific hazards that require appropriate precautions.

GHS Hazard Classification: [3][5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautionary Measures:

| Category | P-Statement | Measure | Source(s) |

|---|---|---|---|

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5][13] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][13] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [5][13] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [5][13] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[5][13] |

Table 3: Key Safety and Handling Statements.

Always handle this chemical in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. Store in a cool, dry place away from incompatible materials.[13]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for molecular design. Its unique combination of a reactive benzyl alcohol handle and the property-modulating difluoromethoxy group makes it an invaluable asset in the synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in creating next-generation molecules with enhanced performance and optimized therapeutic profiles.

References

-

PubChem. This compound. [Link]

-

INDOFINE Chemical Company. This compound | 170924-50-2. [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

-

Patsnap. (2012). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. [Link]

-

CCS Chemistry. (2021). Mechanochemical Difluoromethylations of Alcohols. [Link]

- Google Patents. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

PrepChem.com. Synthesis of (d) 4-(4-Methoxybenzyl)benzyl alcohol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link]

-

YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). [Link]

-

NIST WebBook. Benzyl alcohol. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. This compound | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 170924-50-2 | INDOFINE Chemical Company [indofinechemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | CAS: 170924-50-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. fishersci.ie [fishersci.ie]

- 8. m.youtube.com [m.youtube.com]

- 9. Benzyl alcohol [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-Depth Technical Guide to 4-(Difluoromethoxy)benzyl alcohol: Structure, Properties, and Synthetic Utility

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. Among the array of fluorinated motifs, the difluoromethoxy group (-OCF2H) has emerged as a uniquely valuable bioisostere for hydroxyl and methoxy groups. This compound is a key synthetic intermediate that provides a versatile platform for introducing this important functional group.[1]

This technical guide offers a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthetic routes, and applications. The content is tailored for researchers, medicinal chemists, and process development scientists who leverage fluorinated building blocks to engineer molecules with enhanced metabolic stability, improved membrane permeability, and optimized binding affinities.[1][2]

Molecular Structure and Identification

The foundational characteristics of this compound are rooted in its distinct molecular architecture. It consists of a benzyl alcohol core, where the hydroxyl-bearing methylene group is para-substituted with a difluoromethoxy moiety on the phenyl ring.

Caption: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | [4-(difluoromethoxy)phenyl]methanol | [1][3] |

| CAS Number | 170924-50-2 | [3][4][5][6][7] |

| Molecular Formula | C8H8F2O2 | [3][4][5][6][8] |

| SMILES | C1=CC(=CC=C1CO)OC(F)F | [3][5][9] |

| InChI | InChI=1S/C8H8F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 | [3][6] |

| InChIKey | HSIDWXYUJAUALR-UHFFFAOYSA-N |[3][6] |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reactivity, and pharmacokinetic profile. The difluoromethoxy group imparts a unique balance of lipophilicity and potential hydrogen bonding capabilities.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 174.14 g/mol | [3][5][6][8][10] |

| Appearance | Colorless to pale yellow liquid | [11] |

| Boiling Point | 78-80 °C | [5] |

| Lipophilicity (XLogP3) | 2.1 | [3] |

| Monoisotopic Mass | 174.04923582 Da |[3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivial and typically involves multiple steps, starting from readily available precursors. A common and logical synthetic strategy involves the difluoromethylation of a protected phenolic hydroxyl group, followed by the reduction of a carbonyl functional group at the para position.

A representative pathway begins with 4-hydroxybenzaldehyde. The phenolic hydroxyl group is first difluoromethylated, a critical step that often employs reagents like chlorodifluoromethane (Freon 22) under basic conditions or more modern, safer difluoromethylating agents. The resulting 4-(difluoromethoxy)benzaldehyde intermediate is then selectively reduced to the target benzyl alcohol. The choice of reducing agent is crucial; sodium borohydride (NaBH4) is an excellent candidate due to its mild nature and high chemoselectivity for aldehydes over other potentially reducible groups, ensuring a clean conversion.

Caption: Representative synthetic workflow for this compound.

Representative Experimental Protocol: Reduction of 4-(Difluoromethoxy)benzaldehyde

This protocol outlines a standard laboratory procedure for the reduction step. It is designed to be self-validating through careful monitoring and characterization.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(difluoromethoxy)benzaldehyde (10.0 g, 58.1 mmol). Dissolve the aldehyde in methanol (100 mL).

-

Rationale: Methanol is an excellent solvent for both the aldehyde starting material and the sodium borohydride reducing agent, ensuring a homogeneous reaction mixture.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Rationale: The reduction of an aldehyde with NaBH4 is exothermic. Cooling the reaction prevents potential side reactions and ensures controlled reactivity.

-

-

Addition of Reducing Agent: Add sodium borohydride (2.42 g, 64.0 mmol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Rationale: Adding the reducing agent in portions (portion-wise) maintains control over the reaction rate and temperature. Using a slight excess (1.1 equivalents) ensures the complete conversion of the starting material.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Rationale: TLC provides a rapid and effective method to visually confirm the consumption of the starting material, signaling the completion of the reaction.

-

-

Quenching and Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2-3) and gas evolution ceases.

-

Rationale: The acid neutralizes the excess NaBH4 and the resulting borate esters, terminating the reaction.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Rationale: The product is organic-soluble and will be partitioned into the ethyl acetate layer, separating it from inorganic salts and aqueous-soluble impurities.

-

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

-

Rationale: The brine wash removes residual water, and drying with Na2SO4 eliminates any remaining moisture. Concentration under reduced pressure removes the volatile solvent to isolate the final product.

-

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block for constructing more complex molecules.[1] Its utility stems directly from the properties conferred by the -OCF2H group.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile methoxy group (-OCH3) with a difluoromethoxy group (-OCF2H) can block oxidative dealkylation, a common metabolic pathway, thereby increasing the half-life of a drug candidate.[1]

-

Lipophilicity and Permeability: The -OCF2H group increases lipophilicity more modestly than the -OCF3 group, providing a fine-tuning mechanism for optimizing a molecule's ability to cross cellular membranes.[1][2]

-

Conformational Effects and Binding: The steric and electronic properties of the difluoromethoxy group can influence the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target.

Caption: The concept of bioisosteric replacement using the -OCF2H group.

This building block is instrumental in synthesizing APIs for kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and anti-infective agents.[1]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Code | Description | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear protective gloves and clothing. |

| H319 | Causes serious eye irritation | Wear eye and face protection. |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |

Source:[3]

Standard Handling Advice:

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a pivotal chemical intermediate whose value is defined by the strategic presence of the difluoromethoxy group. Its molecular structure provides a robust platform for synthetic chemists to introduce this function into advanced molecules. By offering enhanced metabolic stability and tunable lipophilicity, this building block empowers researchers in the pharmaceutical and agrochemical industries to design next-generation compounds with superior performance profiles. A thorough understanding of its properties, synthesis, and handling is critical for its effective and safe utilization in research and development.

References

- Vertex AI Search. (n.d.). This compound, min 97%, 1 gram. Retrieved January 6, 2026.

-

INDOFINE Chemical Company. (n.d.). This compound | 170924-50-2. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 170924-50-2]. Retrieved January 6, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H8F2O2). Retrieved January 6, 2026, from [Link]

-

ChemBK. (2024). 2-(difluoromethoxy)benzyl alcohol. Retrieved January 6, 2026, from [Link]

-

CCS Chemistry. (n.d.). Mechanochemical Difluoromethylations of Alcohols. Retrieved January 6, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. This compound | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 170924-50-2 | INDOFINE Chemical Company [indofinechemical.com]

- 6. This compound | CAS: 170924-50-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. ivychem.com [ivychem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. PubChemLite - this compound (C8H8F2O2) [pubchemlite.lcsb.uni.lu]

- 10. This compound | 170924-50-2 [chemicalbook.com]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Spectral Analysis of [4-(Difluoromethoxy)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Difluoromethoxy)phenyl]methanol, a key building block in medicinal chemistry and materials science, possesses a unique combination of a reactive benzylic alcohol and an electron-withdrawing difluoromethoxy group. This substitution pattern can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making it a valuable moiety in the design of novel therapeutic agents and functional materials.[1] A thorough understanding of its structure and purity is paramount, and this is primarily achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the spectral characterization of [4-(Difluoromethoxy)phenyl]methanol. As a Senior Application Scientist, the focus here is not just on the data itself, but on the rationale behind the analytical choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.

Molecular and Physical Properties

A foundational understanding of the target analyte is crucial before delving into its spectral characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O₂ | [1] |

| Molecular Weight | 174.14 g/mol | [1] |

| CAS Number | 170924-50-2 | [1] |

| Appearance | Liquid or semi-solid | [1] |

| Boiling Point | 242.7°C at 760 mmHg | [1] |

| Density | 1.257 g/cm³ | [1] |

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of [4-(Difluoromethoxy)phenyl]methanol.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Shim the magnetic field to ensure homogeneity, which is critical for sharp spectral lines.

-

Set the appropriate spectral width, acquisition time, and relaxation delay to ensure all proton signals are captured and properly quantified.

-

-

Data Acquisition:

-

Acquire the free induction decay (FID) signal. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of [4-(Difluoromethoxy)phenyl]methanol and data from analogous compounds, the following ¹H NMR spectrum in CDCl₃ is predicted:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.40 | Doublet | 2H | Ar-H (ortho to -CH₂OH) | These protons are deshielded by the electron-withdrawing difluoromethoxy group and the hydroxyl group. |

| ~ 7.15 | Doublet | 2H | Ar-H (ortho to -OCHF₂) | These protons are in close proximity to the electronegative difluoromethoxy group. |

| ~ 6.55 | Triplet | 1H | -OCH F₂ | The proton of the difluoromethoxy group is split into a triplet by the two adjacent fluorine atoms (¹JHF coupling). |

| ~ 4.70 | Singlet | 2H | -CH ₂OH | The benzylic protons are deshielded by the aromatic ring and the adjacent hydroxyl group. |

| ~ 1.90 | Singlet (broad) | 1H | -CH₂OH | The hydroxyl proton is often a broad singlet and its chemical shift can vary with concentration and temperature. |

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon environments.

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.

-

Instrument Setup: A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

Data Acquisition: A significantly larger number of scans is required to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum of [4-(Difluoromethoxy)phenyl]methanol in CDCl₃ is as follows:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 149.0 | C -OCHF₂ | The aromatic carbon attached to the difluoromethoxy group is significantly deshielded. |

| ~ 140.0 | C -CH₂OH | The aromatic carbon bearing the hydroxymethyl group. |

| ~ 128.0 | Ar-C H (ortho to -CH₂OH) | Aromatic methine carbons. |

| ~ 118.0 | Ar-C H (ortho to -OCHF₂) | Aromatic methine carbons. |

| ~ 115.0 (triplet) | -OC HF₂ | The carbon of the difluoromethoxy group is split into a triplet by the two attached fluorine atoms (¹JCF coupling). |

| ~ 64.0 | -C H₂OH | The benzylic carbon, deshielded by the adjacent oxygen atom. |

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Acquisition

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, high-energy electrons bombard the sample molecules, leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of [4-(Difluoromethoxy)phenyl]methanol is expected to show a molecular ion peak at m/z = 174, corresponding to its molecular weight. Key fragmentation patterns would include:

-

Loss of a hydroxyl radical (-•OH): [M - 17]⁺ at m/z = 157.

-

Loss of the hydroxymethyl group (-•CH₂OH): [M - 31]⁺ at m/z = 143.

-

Formation of the tropylium ion: A peak at m/z = 91 is a common feature in the mass spectra of benzyl derivatives.

For a structurally similar compound, (3,4-Difluorophenyl)methanol, the NIST WebBook of mass spectra shows a prominent molecular ion peak and fragmentation consistent with the loss of functional groups from the aromatic ring.[3]

Conclusion

References

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (4-(Difluoromethoxy)phenyl)methanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenemethanol, 3,4-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Strategic Advantage of the Difluoromethoxy Group in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has carved out a significant niche, offering a unique blend of physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of the biological activity of the difluoromethoxy group, designed to empower researchers to harness its full potential in the design of next-generation therapeutics. We will delve into the fundamental principles governing its behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Difluoromethoxy Group: A Profile of Unique Physicochemical Properties

The biological impact of the difluoromethoxy group is a direct consequence of its distinct electronic and steric characteristics, which differentiate it from more common bioisosteres like the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1]

Lipophilicity: A Tool for Modulating Permeability

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group.[2] This group imparts a moderate level of lipophilicity, which can be strategically employed to enhance membrane permeability and improve oral absorption.[2]

Table 1: Comparative Physicochemical Properties of Methoxy and its Fluorinated Analogues

| Functional Group | Hansch π Value (Lipophilicity) | Hydrogen Bond Acidity (A) | Key Characteristics |

| Methoxy (-OCH₃) | ~ -0.02 | ~ 0 | Hydrogen bond acceptor |

| Difluoromethoxy (-OCF₂H) | ~ +0.42 | 0.085–0.126 | Weak hydrogen bond donor, metabolically robust [3] |

| Trifluoromethoxy (-OCF₃) | ~ +1.04 | ~ 0 | Highly lipophilic, strong electron-withdrawer[4] |

Data compiled from multiple sources.

A Unique Hydrogen Bond Donor

A key feature that distinguishes the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions.[1] This characteristic is not observed in the methoxy or trifluoromethoxy groups and allows the -OCF₂H group to serve as a bioisostere for hydroxyl and thiol groups, often with the added benefit of improved metabolic stability.[1][5]

Impact on Acidity (pKa)

The strong inductive electron-withdrawing effect of the two fluorine atoms can significantly lower the pKa of neighboring functional groups.[6] This modulation of a molecule's ionization state at physiological pH is a critical factor in optimizing solubility, cell penetration, and target engagement.[2][6]

Enhancing Metabolic Stability: A Primary Advantage of the Difluoromethoxy Group

A major driver for the incorporation of the difluoromethoxy group in drug candidates is the significant enhancement of metabolic stability.[2][7] The carbon-fluorine bond is exceptionally strong, making the -OCF₂H group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]

This is particularly advantageous when the difluoromethoxy group is used as a bioisosteric replacement for a methoxy group, which is susceptible to O-demethylation, a common and often rapid metabolic pathway.[1][7] By blocking this metabolic route, the difluoromethoxy group can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[6]

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol provides a standardized method for evaluating the metabolic stability of a difluoromethoxy-containing compound.

Objective: To determine the rate of metabolism of a test compound in the presence of human liver microsomes.

Materials:

-

Test compound (10 mM stock solution in DMSO)

-

Human liver microsomes (pooled, 20 mg/mL)

-

NADPH regenerating system (e.g., Corning Gentest™)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (containing an internal standard, e.g., warfarin)

-

96-well incubation plate and collection plate

-

Incubator shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer.

-

Incubation Mixture: In the 96-well incubation plate, combine human liver microsomes (final concentration 0.5 mg/mL) with the test compound working solution.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to the collection plate containing cold acetonitrile with the internal standard to quench the reaction.

-

Sample Processing: Seal and vortex the collection plate, then centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percent remaining versus time.

-

The slope of the linear regression line gives the rate of elimination (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k.

The Difluoromethoxy Group in Action: Impact on Target Engagement and Biological Pathways

The strategic placement of a difluoromethoxy group can have a profound impact on a drug's interaction with its biological target and its effect on signaling pathways.

Diagram: The Role of the Difluoromethoxy Group in Kinase Inhibition

Caption: A diagram illustrating the potential interactions of a difluoromethoxy-containing kinase inhibitor within the ATP binding pocket.

A prime example of the application of the difluoromethoxy group is in the development of kinase inhibitors, which are often involved in signaling pathways such as the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[1] Dysregulation of the JAK-STAT pathway is implicated in various diseases, making it a key therapeutic target.[1] The incorporation of a difluoromethoxy group can enhance the metabolic stability of these inhibitors, leading to improved pharmacokinetic profiles and potentially greater efficacy.

Synthetic Strategies for Incorporating the Difluoromethoxy Group

The synthesis of molecules containing the difluoromethoxy group has evolved significantly, with several methods now available to medicinal chemists.[6][8] Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of difluoromethyl ethers under mild conditions.[6][8] Other methods include the use of difluorocarbene precursors such as chlorodifluoromethane (CHF₂Cl) or fluoroform (CHF₃).[9] The choice of synthetic route often depends on the specific substrate and the desired scale of the reaction.[9]

Experimental Workflow: A Generalized Approach to Evaluating a Difluoromethoxy Analogue

Caption: A logical workflow for the synthesis and evaluation of a difluoromethoxy-containing drug candidate.

Conclusion and Future Perspectives

The difluoromethoxy group has firmly established itself as a valuable component in the medicinal chemist's toolkit.[1] Its unique ability to enhance metabolic stability, modulate lipophilicity, and introduce favorable hydrogen bonding interactions provides a powerful strategy for optimizing the properties of drug candidates.[1] As our understanding of the nuanced effects of fluorine in biological systems continues to grow, we can anticipate that the strategic application of the difluoromethoxy group will play an increasingly important role in the development of innovative and effective therapeutics.

References

-

Kołodziej, S., & Twarda-Clapa, A. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(23), 5758. Available at: [Link].

-

Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis. ResearchGate. Available at: [Link].

-

Purohit, A., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Bioorganic & Medicinal Chemistry, 22(12), 3140-3153. Available at: [Link].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link].

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

-

Prakash, G. K. S., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8429-8434. Available at: [Link].

-

Dalvit, C., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. Available at: [Link].

-

Design of difluoromethoxy derivatives 9–12. ResearchGate. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Application of 4-(Difluoromethoxy)benzyl Alcohol in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely valuable substituent. This technical guide provides an in-depth exploration of 4-(difluoromethoxy)benzyl alcohol, a key building block for introducing this strategic functional group. We will delve into its synthesis, chemical versatility, and, most importantly, its potential research applications, with a particular focus on the development of next-generation kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of the difluoromethoxy group in their therapeutic design strategies.

The Difluoromethoxy Group: A Privileged Moiety in Medicinal Chemistry

The difluoromethoxy group offers a nuanced profile of properties that positions it as a highly strategic asset in drug design.[1] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H group possesses a unique combination of electronic and steric characteristics.

Key Physicochemical Properties and Their Implications:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds within the difluoromethoxy group confer significant resistance to oxidative metabolism, particularly O-demethylation, a common metabolic liability for methoxy-containing compounds.[1] This increased stability can lead to a longer drug half-life and reduced clearance.

-

Modulated Lipophilicity: The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy group, which can enhance membrane permeability and improve oral bioavailability.[2]

-

Hydrogen Bond Donor Capability: A key feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a weak hydrogen bond donor.[1][2] This allows it to serve as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing target binding affinity while improving metabolic stability.[1]

-

Influence on pKa: The electron-withdrawing nature of the fluorine atoms can modulate the acidity or basicity of nearby functional groups, which can be strategically employed to optimize a drug's ionization state at physiological pH.[1]

Comparative Physicochemical Properties:

| Functional Group | Hansch Lipophilicity Parameter (π) | Hydrogen Bond Donating Capacity | Metabolic Stability (Oxidative) |

| Methoxy (-OCH₃) | -0.02 | None | Low (Susceptible to O-dealkylation) |

| Difluoromethoxy (-OCF₂H) | +0.49 | Weak Donor | High |

| Trifluoromethoxy (-OCF₃) | +1.04 | None | Very High |

Synthesis and Chemical Manipulations of this compound

This compound is a versatile building block that can be synthesized and further functionalized through established organic chemistry protocols. Its primary utility lies in its role as a precursor to more complex molecules.[3]

Synthesis of this compound

The most common and efficient route to this compound involves a two-step process starting from a readily available phenolic aldehyde, such as 4-hydroxybenzaldehyde.

Workflow for the Synthesis of this compound:

Caption: General synthetic workflow for this compound.

Experimental Protocol 1: O-Difluoromethylation of 4-Hydroxybenzaldehyde

This protocol describes the synthesis of the key intermediate, 4-(difluoromethoxy)benzaldehyde, via O-difluoromethylation of 4-hydroxybenzaldehyde.

-

Materials: 4-hydroxybenzaldehyde, sodium chlorodifluoroacetate, cesium carbonate, dimethylformamide (DMF), water, ethyl acetate, n-hexane, magnesium sulfate, hydrochloric acid.

-

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a mixture of DMF and water, add sodium chlorodifluoroacetate (2.4 eq) and cesium carbonate (0.14 eq).

-

Heat the reaction mixture to 100°C for approximately 3.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane gradient to yield 4-(difluoromethoxy)benzaldehyde.

-

Experimental Protocol 2: Reduction to this compound

This protocol outlines the reduction of the intermediate aldehyde to the target benzyl alcohol.

-

Materials: 4-(difluoromethoxy)benzaldehyde, sodium borohydride (NaBH₄), methanol, dichloromethane, water, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-(difluoromethoxy)benzaldehyde (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent steps.

-

Further Functionalization

The utility of this compound as a building block stems from the reactivity of its benzylic alcohol moiety.

Common Transformations of this compound:

Caption: Key synthetic transformations of this compound.

Experimental Protocol 3: Conversion to 4-(Difluoromethoxy)benzyl Bromide

The conversion to the corresponding benzyl bromide is a crucial step for using this building block in many coupling reactions.

-

Materials: this compound, phosphorus tribromide (PBr₃), anhydrous diethyl ether.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and cool to 0°C.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise with stirring, maintaining the temperature at 0°C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully pour the reaction mixture onto ice water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(difluoromethoxy)benzyl bromide.

-

Application in Kinase Inhibitor Research: Targeting the JAK-STAT Pathway

A significant application of the 4-(difluoromethoxy)benzyl moiety is in the design of kinase inhibitors, which are pivotal in oncology and immunology. The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates numerous cellular processes, and its dysregulation is implicated in various diseases.

The JAK-STAT Signaling Pathway:

Caption: Simplified schematic of the JAK-STAT signaling pathway and the intervention point for JAK inhibitors.

The 4-(difluoromethoxy)benzyl group can be incorporated into the core scaffolds of JAK inhibitors to enhance their drug-like properties. For instance, Fedratinib, a selective JAK2 inhibitor, demonstrates the clinical success of targeting this pathway. While not directly synthesized from this compound, its structure and the structures of other kinase inhibitors highlight the value of fluorinated benzyl moieties in achieving high potency and favorable pharmacokinetic profiles.

Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold

4-(Difluoromethoxy)benzyl bromide, derived from the corresponding alcohol, can be used in nucleophilic substitution reactions to append the strategic 4-(difluoromethoxy)benzyl group onto a heterocyclic core, a common feature of many kinase inhibitors.

Experimental Protocol 4: N-Alkylation of a Heterocyclic Core

This protocol provides a general method for the N-alkylation of a nitrogen-containing heterocycle with 4-(difluoromethoxy)benzyl bromide.

-

Materials: Nitrogen-containing heterocycle (e.g., pyrazole, imidazole), 4-(difluoromethoxy)benzyl bromide, a base (e.g., potassium carbonate, sodium hydride), a suitable solvent (e.g., DMF, acetonitrile).

-

Procedure:

-

To a solution of the heterocycle (1.0 eq) in the chosen solvent, add the base (1.2 eq) and stir for 15-30 minutes at room temperature.

-

Add a solution of 4-(difluoromethoxy)benzyl bromide (1.1 eq) in the same solvent.

-

Heat the reaction mixture as necessary (e.g., 60-80°C) and monitor by TLC.

-

Upon completion, cool the reaction, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a gateway to incorporating a highly valuable pharmacophore into a new generation of therapeutics. Its unique combination of metabolic stability, modulated lipophilicity, and hydrogen bonding capability makes the 4-(difluoromethoxy)benzyl moiety a powerful tool for medicinal chemists. The continued exploration of this building block in the synthesis of novel kinase inhibitors, as well as inhibitors of other enzyme classes and receptor ligands, holds significant promise for the discovery of safer and more effective drugs. The synthetic protocols and strategic insights provided in this guide aim to empower researchers to fully harness the potential of this compound in their drug discovery endeavors.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. Available from: [Link]

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

(PDF) DISCOVERY OF FEDRATINIB DERIVATIVES TARGETING JANUS KINASE 2 (JAK2): AN IN-SILICO STUDY - ResearchGate. Available from: [Link]

-

Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - NIH. Available from: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - Account. Available from: [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available from: [Link]

-

Fedratinib: First Approval - ResearchGate. Available from: [Link]

-

This compound | C8H8F2O2 | CID 2736996 - PubChem. Available from: [Link]

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222 - ACS Publications. Available from: [Link]

-

Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed. Available from: [Link]

Sources

A Comprehensive Guide to the Organic Solvent Solubility of 4-(Difluoromethoxy)benzyl alcohol: Principles, Prediction, and Experimental Determination

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a detailed exploration of the solubility characteristics of 4-(Difluoromethoxy)benzyl alcohol, a fluorinated organic building block of increasing interest. While specific quantitative solubility data for this compound is not widely published, this paper serves as a first-principles guide for the research scientist. It elucidates the physicochemical properties of the molecule, discusses the theoretical underpinnings of its solubility based on molecular structure, and provides a robust, step-by-step experimental protocol for accurately determining its solubility in a range of common organic solvents. This guide is designed to empower researchers to generate reliable solubility data, enabling informed solvent selection for purification, reaction chemistry, and formulation development.

Introduction: The Critical Role of Solubility

This compound (CAS No. 170924-50-2) is a substituted benzyl alcohol featuring a difluoromethoxy group (-OCHF₂) at the para position.[1][2][3] The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioactivity.[4] As such, fluorinated compounds like this compound are valuable intermediates in the synthesis of novel therapeutic agents and agrochemicals.[5]

A thorough understanding of a compound's solubility is paramount for process chemistry and formulation science.[6] Key processes influenced by solubility include:

-

Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for optimal reaction rates.

-

Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvents at different temperatures.

-

Formulation: For liquid dosage forms, the API must be fully dissolved in the chosen vehicle. For topical formulations, solubility in excipients is a key determinant of drug delivery and efficacy.[6]

-

Analytical Chemistry: Selecting the appropriate mobile phase in chromatography or a suitable solvent for spectroscopy requires solubility knowledge.

This guide will provide the foundational knowledge and practical methodology to systematically investigate the solubility of this compound.

Physicochemical Profile and Solubility Predictions

While a comprehensive, publicly available database on the solubility of this compound is lacking, we can predict its general behavior by analyzing its molecular structure and known physicochemical properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O₂ | [1][2] |

| Molecular Weight | 174.14 g/mol | [2] |

| Appearance | Liquid (at standard conditions) | [1] |

| XLogP3 | 2.1 | [2] |

The structure of this compound contains three key regions that dictate its interactions with solvents:

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol group is polar and capable of acting as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This feature suggests solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

-

The Phenyl Ring: This aromatic ring is nonpolar and lipophilic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

The Difluoromethoxy Group (-OCHF₂): This group has a complex influence. The highly electronegative fluorine atoms create a dipole moment, increasing the molecule's overall polarity compared to a simple methoxy group. However, highly fluorinated moieties are known to be not only hydrophobic (water-repelling) but also lipophobic (lipid-repelling), a phenomenon that can lead to reduced solubility in hydrocarbon solvents.[7] The difluoromethoxy group is a weaker hydrogen bond acceptor than a methoxy group.

Based on these features, a general solubility profile can be hypothesized:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, THF, Acetone) and small polar protic solvents (e.g., Methanol, Ethanol) where both polar and nonpolar interactions can be accommodated.

-

Moderate Solubility: Expected in less polar solvents like dichloromethane and ethyl acetate.

-

Low Solubility: Expected in very nonpolar solvents (e.g., Hexane, Toluene) and in water, where the nonpolar phenyl ring and fluorinated group may dominate over the single hydroxyl group.

Caption: Molecular structure and key functional groups influencing solubility.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is the gold standard for determining equilibrium solubility.[8] It is a reliable and accurate technique recommended by regulatory bodies.[9] The protocol below is a self-validating system designed for accuracy and reproducibility.

-

This compound (solute)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Step 1: Preparation of Saturated Solutions

-

Rationale: The goal is to create a solution where the solvent is saturated with the solute, meaning an equilibrium exists between the dissolved and undissolved compound. Adding an excess of the solute ensures saturation is reached.

-

Procedure:

-

Label a series of vials, one for each solvent to be tested.

-

Add a precisely measured volume of solvent (e.g., 2.0 mL) to each vial.

-

Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of undissolved liquid droplets after initial mixing.

-

Securely cap the vials to prevent solvent evaporation.

-

Step 2: Equilibration

-

Rationale: Dissolution is a dynamic process that takes time to reach equilibrium. Agitation ensures the entire solvent volume is exposed to the solute, and temperature control is critical as solubility is temperature-dependent.[10] A 24-48 hour period is typically sufficient to ensure equilibrium is reached.

-

Procedure:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixtures to equilibrate for at least 24 hours. For rigorous studies, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[9]

-

Step 3: Sample Separation

-

Rationale: It is crucial to analyze only the dissolved portion of the solute. Any undissolved material will artificially inflate the measured concentration. Filtration is a reliable method to separate the saturated solution (supernatant) from the excess solid.[8][9]

-

Procedure:

-

Allow the vials to stand undisturbed for a short period to let undissolved material settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.45 µm syringe filter and dispense the clear, filtered solution into a clean, labeled vial.

-

Step 4: Sample Preparation for Analysis

-

Rationale: The saturated solution will likely be too concentrated for direct analysis. A precise, quantitative dilution into a known volume is necessary to bring the concentration within the linear range of the analytical instrument.

-

Procedure:

-